Lacto-N-biose I

Overview

Description

HexNAc-Hex, also known as N-acetylhexosamine-hexose, is a disaccharide composed of an N-acetylhexosamine unit and a hexose unit. This compound is commonly found in glycoproteins and glycolipids, playing a crucial role in various biological processes, including cell signaling, immune response, and protein folding.

Mechanism of Action

Mode of Action

GNB interacts with its target enzymes, acting as a substrate to identify, differentiate, and characterize these enzymes . For instance, in transglycosylation reactions, GNB is used with N-acetylglucosamine and N-acetylgalactosamine as acceptors . The reaction kinetics demonstrated that GnbG, a phospho-β-galactosidase, can convert a significant percentage of o-nitrophenyl-β-D-galactopyranoside into GNB .

Biochemical Pathways

GNB is a component of the galacto-N-biose/lacto-N-biose metabolic pathway . It is synthesized from galactose derivatives via a one-pot two-enzyme system containing two promiscuous enzymes from Bifidobacterium infantis: a galactokinase (BiGalK) and a D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP) .

Pharmacokinetics

It is known that gnb is synthesized efficiently from galactose derivatives . The maximum yield obtained for GNB was 10.8 ± 0.3 g/l

Result of Action

The primary result of GNB’s action is the production of LNB and GNB with N-acetylglucosamine and N-acetylgalactosamine as acceptors, respectively . The synthesized disaccharides are then purified and tested for their potential prebiotic properties using Lactobacillus species . The results showed that LNB and GNB were fermented by the tested strains of L. casei, Lactobacillus rhamnosus (except L. rhamnosus strain ATCC 53103), Lactobacillus zeae, Lactobacillus gasseri, and Lactobacillus johnsonii .

Action Environment

The action of GNB is influenced by the environment in which it is present. For instance, in the gastrointestinal (GI) tract, GNB is considered a promising prebiotic for nourishing and manipulating beneficial bacteria . It enhances the survival and prolongs the retention period of specific probiotic inocula in an in vivo murine model . This suggests that the action, efficacy, and stability of GNB are influenced by factors such as the presence of other compounds, the pH level, and the presence of specific bacterial strains in the GI tract .

Biochemical Analysis

Biochemical Properties

Galacto-N-biose plays a crucial role in biochemical reactions. It interacts with enzymes such as N-acetylglucosaminyltransferase, fucosyl- and sialyltransferase, galactosidase, and galacto-N-biose/lacto-N-biose I phosphorylase . These interactions are essential for the metabolism of Galacto-N-biose .

Cellular Effects

Galacto-N-biose has significant effects on various types of cells and cellular processes. It influences cell function by interacting with beneficial bacteria in the gastrointestinal tract, such as bifidobacteria and lactic acid bacteria . These interactions can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Galacto-N-biose exerts its effects through binding interactions with biomolecules and changes in gene expression . It can lead to the activation or inhibition of enzymes, which in turn can influence the metabolism of Galacto-N-biose .

Dosage Effects in Animal Models

The effects of Galacto-N-biose can vary with different dosages in animal models. Studies have shown that Galacto-N-biose can enhance the colonization of Lacticaseibacillus rhamnosus and convert it into a higher acetate producer in the gastrointestinal tract

Metabolic Pathways

Galacto-N-biose is involved in the galacto-N-biose/lacto-N-biose metabolic pathway . It interacts with enzymes and cofactors, which can influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HexNAc-Hex typically involves the enzymatic or chemical glycosylation of a hexose with an N-acetylhexosamine. Enzymatic methods often use glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to acceptor molecules. Chemical synthesis may involve the use of protecting groups to control the regioselectivity and stereoselectivity of the glycosylation reaction.

Industrial Production Methods

Industrial production of HexNAc-Hex often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the desired disaccharide. The fermentation broth is then subjected to purification processes, such as chromatography, to isolate the HexNAc-Hex compound.

Chemical Reactions Analysis

Types of Reactions

HexNAc-Hex can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the hexose unit can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl group in the N-acetylhexosamine can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and periodic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.

Major Products

Oxidation: Aldehydes, carboxylic acids

Reduction: Alcohols

Substitution: Halides, amines

Scientific Research Applications

HexNAc-Hex is widely used in scientific research due to its involvement in various biological processes. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

Biology: Plays a role in cell signaling and recognition processes.

Medicine: Investigated for its potential in drug development, particularly in targeting glycan-related diseases.

Industry: Used in the production of bioactive compounds and as a functional ingredient in cosmetics and food products.

Comparison with Similar Compounds

HexNAc-Hex can be compared to other disaccharides, such as:

Lactose: Composed of galactose and glucose, lactose is commonly found in milk and dairy products.

Sucrose: Composed of glucose and fructose, sucrose is widely used as a sweetener.

Maltose: Composed of two glucose units, maltose is found in malt and starch products.

HexNAc-Hex is unique due to the presence of the N-acetylhexosamine unit, which imparts specific biological functions not found in other disaccharides. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Biological Activity

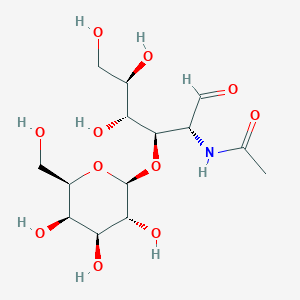

Lacto-N-biose I (LNB), a disaccharide composed of galactose and N-acetylglucosamine, is a significant component of human milk oligosaccharides (HMOs). Its biological activity primarily revolves around its role as a prebiotic, promoting the growth of beneficial gut bacteria, particularly bifidobacteria. This article explores the biological activity of LNB, including its metabolism by gut microbiota, potential health benefits, and implications for infant nutrition.

Structure and Composition

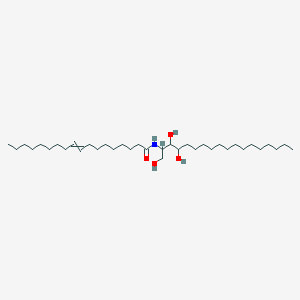

This compound is structurally defined as Galβ1–3GlcNAc. It is one of the core building blocks of type-1 HMOs, which are crucial for establishing a healthy gut microbiome in infants. LNB's structure allows it to function as a substrate for specific enzymes produced by bifidobacteria, facilitating its fermentation and utilization as an energy source.

Metabolism by Gut Microbiota

Bifidobacteria Utilization:

Research indicates that various strains of bifidobacteria can efficiently metabolize LNB. For instance, studies have demonstrated that strains such as Bifidobacterium bifidum, Bifidobacterium longum subsp. infantis, and Bifidobacterium breve can ferment LNB effectively, leading to increased bacterial growth and activity in vitro . The fermentation process results in the production of short-chain fatty acids (SCFAs), which are beneficial for gut health.

Fermentation Studies:

A study conducted using stool samples from infants showed that LNB significantly promoted the growth of bifidobacteria, highlighting its prebiotic potential . The fermentation dynamics varied among different bifidobacterial strains, indicating a selective advantage for those capable of utilizing LNB effectively.

Health Benefits

Prebiotic Effects:

LNB acts as a prebiotic by selectively stimulating the growth of beneficial gut bacteria. This effect is crucial for infants, as it helps establish a balanced gut microbiome that can enhance digestion and nutrient absorption while inhibiting pathogenic bacteria .

Immunomodulatory Properties:

Emerging research suggests that LNB may also possess immunomodulatory properties. It has been hypothesized that oligosaccharides like LNB can modulate immune responses, potentially reducing the incidence of infections in infants . This immunological benefit is particularly important during early development when infants are vulnerable to infections.

Case Studies and Research Findings

| Study | Key Findings |

|---|---|

| Balogh et al. (2015) | Identified LNB as a free sugar in human milk; demonstrated its fermentation by multiple bifidobacterial strains. |

| Bidart et al. (2016) | Showed that LNB could be synthesized via transglycosylation reactions using phospho-β-galactosidase from Lactobacillus casei. |

| Fushinobu et al. (2018) | Highlighted LNB's role in the symbiosis between human infants and commensal gut microbes; discussed its structural role in blood group antigens. |

Production Methods

Recent advancements have focused on the large-scale production of LNB using engineered microbial systems. A method developed to synthesize LNB from crude extracts of bifidobacterial cells has shown promise for industrial applications . This approach not only enhances the availability of LNB but also supports research into its functional applications in food products aimed at infant nutrition.

Properties

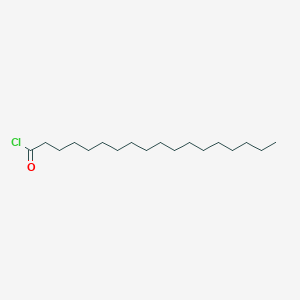

CAS No. |

50787-09-2 |

|---|---|

Molecular Formula |

C14H25NO11 |

Molecular Weight |

383.35 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1 |

InChI Key |

QCQYVCMYGCHVMR-ZBELOFFLSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O |

physical_description |

Solid |

Synonyms |

O-ß-D-Galactopyranosyl-(1-3)-N-acetylglucosamine; Gal1-β-3GlcNAc; Lacto-N-biose 1; Lewis C; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of T antigen in the viral life cycle?

A1: T antigen is a multifunctional protein essential for viral DNA replication. It binds to the origin of replication on the viral DNA, unwinds the DNA helix, and recruits host cell replication machinery to initiate and complete DNA synthesis. [, , , ]

Q2: How does T antigen interact with the viral origin of replication?

A2: T antigen binds to specific pentanucleotide sequences (5'-G[T]-A[G]-G-G-C-3') within the viral origin of replication. [] This interaction is crucial for the assembly of T antigen into hexamers, which are essential for its helicase activity and the initiation of DNA replication. [, , ]

Q3: How does methylation of cytosine residues within the origin of replication affect T antigen binding?

A3: Methylation of specific cytosine residues within the origin-binding pentanucleotides actually enhances T antigen binding. [] This suggests that these specific cytosines are not directly contacted by T antigen in the DNA major groove, providing insights into the protein-DNA interaction interface. []

Q4: How does T antigen contribute to cellular transformation and tumorigenesis?

A4: T antigen interacts with and inactivates cellular tumor suppressor proteins, primarily p53 and the retinoblastoma protein (pRb). [, , , ] By inhibiting these tumor suppressors, T antigen disrupts cell cycle control, leading to uncontrolled cell proliferation and contributing to the development of tumors. [, ]

Q5: Are all T antigen functions dependent on its phosphorylation status?

A5: No, not all T antigen functions are dependent on its phosphorylation status. While phosphorylation of specific residues is essential for some activities, like origin DNA binding and unwinding, other functions like hexamer assembly and helicase activity remain unaffected. [, , ]

Q6: Is there evidence that phosphorylation can modulate T antigen's DNA-binding specificity?

A6: Yes, research suggests that phosphorylation can indeed influence T antigen's preference for binding to different regions (site I or II) within the viral origin of replication. These altered binding affinities can subsequently impact SV40 DNA replication activity. []

Q7: Besides p53 and pRb, what other cellular proteins does T antigen interact with?

A7: T antigen interacts with a variety of cellular proteins, including:

- DNA polymerase α-primase: This interaction is crucial for the initiation of viral DNA replication. [, ]

- Replication protein A (RP-A): T antigen modulates the interaction between RP-A and DNA polymerase α-primase, influencing primer synthesis during replication. []

- Topoisomerase I: This interaction enhances the specificity of origin unwinding by T antigen and promotes the formation of fully replicated circular DNA molecules. []

- Protein phosphatase 2A (PP2A): This interaction is essential for the transforming activities of small T antigen in Polyomaviruses. [, ]

- Purα (MEF-1): This interaction has been implicated in the demyelination process observed in progressive multifocal leukoencephalopathy (PML), a disease caused by JC virus. [, ]

- Human Kin17 protein: This interaction inhibits T-antigen-dependent DNA replication, suggesting a role for Kin17 in regulating DNA replication. []

Q8: Are there species-specific differences in the interactions between T antigen and DNA polymerase α-primase?

A8: Yes, while T antigen can stimulate the activity of purified DNA polymerase α-primase from various species, the efficient assembly of a functional primosome on the SV40 origin specifically requires the human DNA polymerase α-primase. [] This highlights the importance of species-specific protein-protein interactions in viral replication.

Q9: How do the functions of SV40 T antigen and Polyomavirus T antigens differ?

A9: While both SV40 and Polyomavirus T antigens are essential for viral replication and share some functional similarities, key differences exist:

- p53 binding: SV40 T antigen directly binds and inactivates p53, while Polyomavirus T antigens do not. []

- Cellular transformation: SV40 T antigen alone can immortalize some cell types, while Polyomavirus middle T antigen is a more potent transforming agent. [, , ]

- Effects on differentiation: Polyomavirus small T antigen inhibits the differentiation of certain cell types, while SV40 small T antigen does not appear to have this effect. []

- Apoptosis: Polyomavirus small T antigen can induce apoptosis in mouse embryo fibroblasts, whereas SV40 small T antigen does not. []

Q10: What is the role of tiny T antigen, a recently discovered T antigen variant?

A10: Tiny T antigen, encoded by an alternatively spliced mRNA, comprises the amino-terminal domain shared by all T antigens. [] Despite its short half-life and low abundance, it stimulates the ATPase activity of Hsc70, a chaperone protein, potentially influencing the localization and function of other T antigen isoforms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.